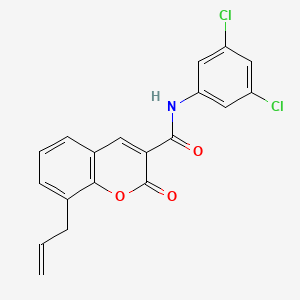

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Description

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene (coumarin) backbone, a 3,5-dichlorophenyl carboxamide group at position 3, and an allyl (prop-2-en-1-yl) substituent at position 6.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO3/c1-2-4-11-5-3-6-12-7-16(19(24)25-17(11)12)18(23)22-15-9-13(20)8-14(21)10-15/h2-3,5-10H,1,4H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINKTMYSUYWBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves the condensation of 3,5-dichloroaniline with a suitable chromene precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Coumarin-Carboxamide Family

A key structural analog is 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, ), which shares the coumarin-carboxamide core but differs in substituents:

- Position 3 : 4-sulfamoylphenyl vs. 3,5-dichlorophenyl.

- Position 8 : Unsubstituted vs. allyl group.

Synthesis Comparison :

Compound 12 is synthesized via condensation of 3-carboxycoumarin with 4-sulfamoylaniline in acetic acid with sodium acetate . The target compound likely employs a similar carboxamide coupling strategy, substituting 3,5-dichloroaniline for 4-sulfamoylaniline and introducing the allyl group during chromene ring formation.

Biological Implications: The sulfamoyl group in Compound 12 may confer solubility or sulfonamide-like bioactivity (e.g., carbonic anhydrase inhibition), whereas the dichlorophenyl group in the target compound could enhance lipophilicity and membrane permeability.

N-(3,5-Dichlorophenyl) Derivatives and Toxicity Profiles

N-(3,5-dichlorophenyl)succinimide (NDPS) () shares the 3,5-dichlorophenyl moiety but has a succinimide backbone instead of coumarin. NDPS exhibits selective nephrotoxicity in rats, damaging proximal tubules and inducing interstitial nephritis at high doses (5000 ppm) . However, the coumarin-carboxamide scaffold in the target compound may mitigate such effects due to differences in metabolic pathways or target interactions.

Meta-Substituted Aryl Carboxamides in Crystal Engineering

analyzes meta-substituted N-aryl trichloroacetamides (e.g., 3,5-Cl₂C₆H₃NH-CO-CCl₃), which share the 3,5-dichlorophenyl group but lack the coumarin system. These compounds exhibit distinct solid-state geometries influenced by electron-withdrawing substituents. For example:

- 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ : Two molecules per asymmetric unit.

- 3,5-Cl₂C₆H₃NH-CO-CCl₃ : One molecule per asymmetric unit.

The dichlorophenyl group in the target compound may similarly influence crystallinity and packing efficiency, though the coumarin ring’s planar structure could introduce additional π-π stacking interactions absent in simpler acetamides .

Data Table: Comparative Properties of Key Compounds

Biological Activity

N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound has been the subject of various studies focusing on its biological activities, including antimicrobial and anticancer properties.

IUPAC Name

N-(3,5-dichlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

Molecular Formula

C19H13Cl2N O3

Structural Formula

The compound features a chromene backbone substituted with a 3,5-dichlorophenyl group and a prop-2-enyl moiety.

Synthesis

The synthesis typically involves the condensation of 3,5-dichloroaniline with a chromene precursor under basic conditions, often using potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction is conducted under heat to promote product formation.

Antimicrobial Activity

Research indicates that N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound has shown promise in anticancer studies. It has been evaluated against several cancer cell lines, displaying cytotoxic effects that lead to apoptosis. The proposed mechanisms include:

- Inhibition of Topoisomerase Activity : The compound may inhibit topoisomerases, which are crucial for DNA replication and repair.

- Induction of Apoptosis : Studies have indicated that treatment with this compound can increase apoptotic markers in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Method : Disk diffusion method.

- Results : The compound exhibited zones of inhibition comparable to standard antibiotics.

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay for cell viability.

- Results : IC50 values indicated potent cytotoxicity at low concentrations (around 10 µM).

The biological activity of N-(3,5-dichlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways associated with cell survival and proliferation.

Data Table: Biological Activities

| Activity Type | Model Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | Significant zones of inhibition |

| Antimicrobial | S. aureus | Disk diffusion | Comparable efficacy to antibiotics |

| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 ~ 10 µM |

| Anticancer | A549 (lung cancer) | Apoptosis assay | Induction of apoptosis observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.